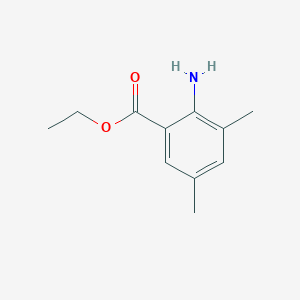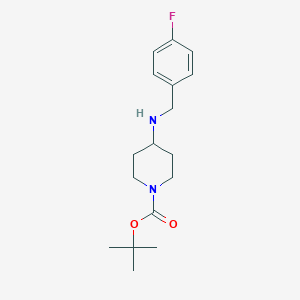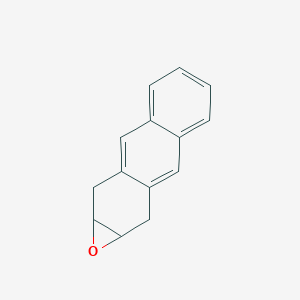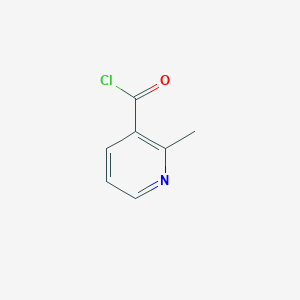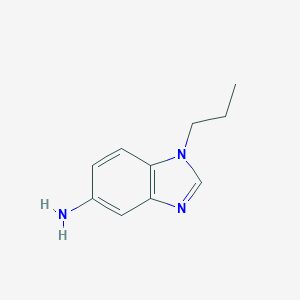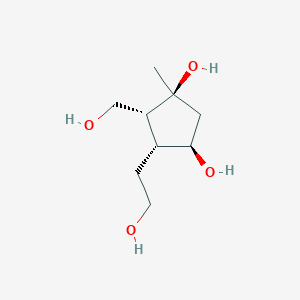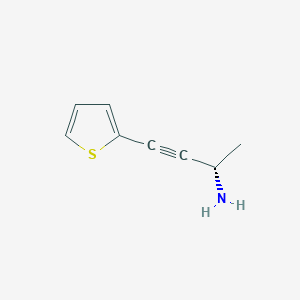
(S)-4-(2-Thienyl)-3-butyn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Thienyl)-3-butyn-2-amine, also known as TBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBA belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
(S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting the activity of MAO, (S)-4-(2-Thienyl)-3-butyn-2-amine increases the levels of neurotransmitters in the brain, leading to its various physiological effects.
Efectos Bioquímicos Y Fisiológicos
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, motivation, and cognitive function. (S)-4-(2-Thienyl)-3-butyn-2-amine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of neurotransmitters on the brain. However, (S)-4-(2-Thienyl)-3-butyn-2-amine also has some limitations. It is a potent inhibitor of MAO, which can lead to potential side effects if used improperly. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for the study of (S)-4-(2-Thienyl)-3-butyn-2-amine. One area of interest is in the development of new treatments for neurological disorders such as depression and Parkinson's disease. (S)-4-(2-Thienyl)-3-butyn-2-amine may also be useful in the study of addiction and substance abuse disorders. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
In conclusion, (S)-4-(2-Thienyl)-3-butyn-2-amine is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields of high purity (S)-4-(2-Thienyl)-3-butyn-2-amine. (S)-4-(2-Thienyl)-3-butyn-2-amine acts as a reversible inhibitor of MAO, leading to an increase in the levels of neurotransmitters in the brain. It has various biochemical and physiological effects and may be useful in the treatment of neurological disorders. (S)-4-(2-Thienyl)-3-butyn-2-amine has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the effects of (S)-4-(2-Thienyl)-3-butyn-2-amine on the brain and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (S)-4-(2-Thienyl)-3-butyn-2-amine involves the reaction of 2-thiophenecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. This synthesis method has been optimized to produce high yields of (S)-4-(2-Thienyl)-3-butyn-2-amine with high purity.
Aplicaciones Científicas De Investigación
(S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to have various applications in scientific research. One of the main areas of interest is in the field of neuroscience. (S)-4-(2-Thienyl)-3-butyn-2-amine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
Número CAS |
169208-53-1 |
|---|---|
Nombre del producto |
(S)-4-(2-Thienyl)-3-butyn-2-amine |
Fórmula molecular |
C8H9NS |
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
(2S)-4-thiophen-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |
Clave InChI |
SPYALXMRZJABRZ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C#CC1=CC=CS1)N |
SMILES |
CC(C#CC1=CC=CS1)N |
SMILES canónico |
CC(C#CC1=CC=CS1)N |
Sinónimos |
3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



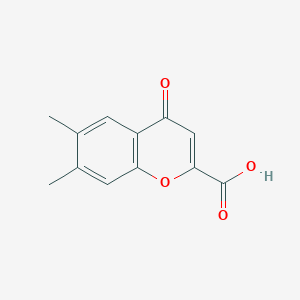
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)

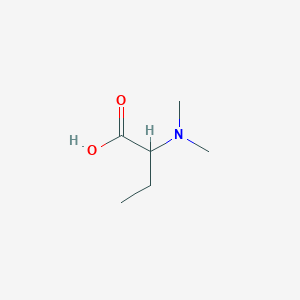
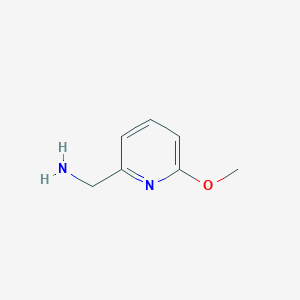
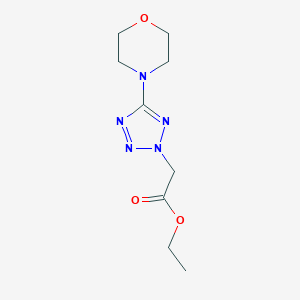
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
